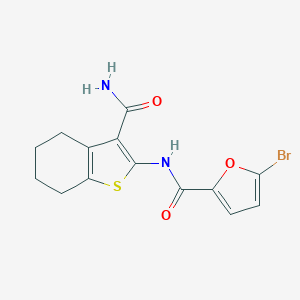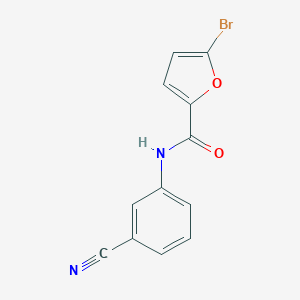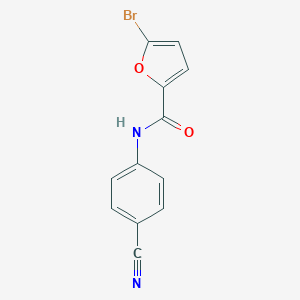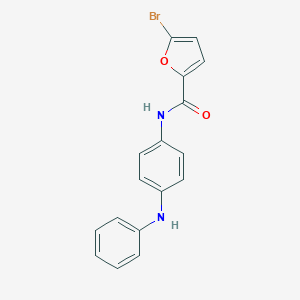![molecular formula C13H16N2O4 B322816 Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate](/img/structure/B322816.png)
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate is a chemical compound with the molecular formula C13H16N2O4. It is known for its unique structure, which includes an ethyl ester group, an aniline derivative, and a butanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate typically involves the reaction of ethyl 4-oxobutanoate with 4-(aminocarbonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process often includes steps such as solvent extraction, crystallization, and distillation .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Anilino-1,4-naphthoquinones: These compounds are known for their enzyme inhibition properties and are studied for their potential therapeutic applications.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound exhibits anti-proliferative and apoptotic activities in certain cancer cell lines.
Uniqueness
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
ethyl 4-(4-carbamoylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-12(17)8-7-11(16)15-10-5-3-9(4-6-10)13(14)18/h3-6H,2,7-8H2,1H3,(H2,14,18)(H,15,16) |
Clave InChI |
MTKHSYATTBAUDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N |
SMILES canónico |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B322733.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B322736.png)


![N-[2-(anilinocarbonyl)phenyl]-5-bromo-2-furamide](/img/structure/B322742.png)
![N-[2-(aminocarbonyl)phenyl]-5-bromo-2-furamide](/img/structure/B322743.png)



![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B322747.png)
![propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322748.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322750.png)
![methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B322751.png)
![Methyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322754.png)
